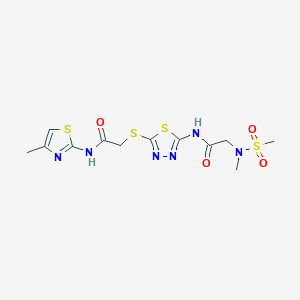

2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

BenchChem offers high-quality 2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O4S4/c1-7-5-23-10(13-7)15-9(20)6-24-12-17-16-11(25-12)14-8(19)4-18(2)26(3,21)22/h5H,4,6H2,1-3H3,(H,13,15,20)(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYSORQPLFQDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(N-methylmethylsulfonamido)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research.

Chemical Structure

The IUPAC name of the compound reflects its intricate structure:

Biological Activity Overview

Research has indicated that derivatives of thiadiazole and thiazole exhibit a range of biological activities. The following subsections detail the specific activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety possess significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with substitutions at the C-5 position of the thiadiazole ring displayed moderate to significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Thiadiazole Derivative 1 | 32.6 | Higher than Itraconazole (47.5) |

| Thiadiazole Derivative 2 | 62.5 | Active against S. aureus |

Antiparasitic Activity

The compound's structural characteristics suggest potential efficacy against parasitic infections. Thiadiazole derivatives have been recognized for their ability to inhibit Leishmania species and malaria parasites:

- Leishmaniasis : Thiadiazole derivatives have shown promising results in inhibiting Leishmania growth, indicating their potential as therapeutic agents .

Case Studies

Several studies provide insights into the biological efficacy of related compounds:

- Antimicrobial Efficacy : A study highlighted the synthesis of various 1,3,4-thiadiazole derivatives which were tested against multiple bacterial strains. The results indicated that certain derivatives had significant zones of inhibition, suggesting their potential as new antibacterial agents .

- Antiparasitic Properties : Research focused on the synthesis and evaluation of thiazole-based compounds revealed their effectiveness against malaria parasites, further supporting the therapeutic potential of thiadiazole-containing structures .

The biological activity of these compounds is often attributed to their ability to interfere with microbial cell functions. The presence of sulfur-containing groups is believed to enhance interaction with biological targets, potentially disrupting metabolic pathways in pathogens.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, including thiadiazole ring formation, thioether linkage, and acylation. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under reflux with catalysts like H2SO4 (65–80°C, 6–8 hours) .

- Thioether coupling : Use of sodium hydride (NaH) in DMF or dichloromethane (DCM) to link the thiol group to the thiadiazole core .

- Acylation : Reaction with chloroacetamide derivatives in the presence of DMAP (4-dimethylaminopyridine) to form the final acetamide moiety . Critical parameters : Solvent choice (DMF for polar intermediates, DCM for non-polar steps), temperature control (±2°C), and stoichiometric ratios (1:1.2 for acylation steps).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of thiadiazole and acetamide groups (e.g., δ 2.5–3.0 ppm for methylsulfonamido protons) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±0.001 Da) to verify molecular formula (C16H19N7O3S3) .

- Infrared Spectroscopy (IR) : Peaks at 1670–1690 cm<sup>-1</sup> (C=O stretch) and 1240–1260 cm<sup>-1</sup> (S=O stretch) .

Q. How can researchers address poor solubility in biological assays?

- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain compound stability .

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) on the methylsulfonamido moiety .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in cell culture media .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Functional group variation : Replace the 4-methylthiazole with 4-fluorophenyl or benzothiazole to assess target binding .

- Bioisosteric substitution : Exchange the thiadiazole ring with oxadiazole or triazole to modulate metabolic stability .

- Molecular docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR or CDK2) via the acetamide’s carbonyl oxygen .

Q. How should contradictory bioactivity data be analyzed?

- Assay validation : Replicate experiments across multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .

- Metabolic profiling : LC-MS/MS to identify degradation products (e.g., sulfonamide cleavage) that may interfere with activity .

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets like HSP90 or PARP .

Q. What mechanistic hypotheses explain its potential anticancer activity?

- Kinase inhibition : The thiadiazole and thiazole motifs may chelate Mg<sup>2+</sup> in ATP-binding pockets (e.g., VEGFR2) .

- ROS induction : Sulfur atoms in thioether and thiadiazole groups could generate reactive oxygen species (ROS) in cancer cells .

- Apoptosis modulation : Upregulation of pro-apoptotic proteins (Bax, caspase-3) observed in preliminary Western blot data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.